Darifenacin N-Oxide is a chemical compound derived from darifenacin, which is primarily utilized as a muscarinic receptor antagonist for the treatment of overactive bladder. This compound is formed through the oxidation of darifenacin and may serve as a potential impurity in pharmaceutical formulations. Its selective action on the M3 muscarinic acetylcholine receptor makes it significant in both therapeutic and research contexts.
Darifenacin N-Oxide is classified under the category of N-oxides, which are compounds containing a nitrogen atom bonded to an oxygen atom. It is specifically noted for its role in pharmacology as a derivative of darifenacin, which itself is used to alleviate symptoms associated with urinary incontinence.
The synthesis of Darifenacin N-Oxide typically involves the oxidation of darifenacin using various oxidizing agents. Common methods include:
Industrial production often employs continuous flow reactors, optimizing temperature, pressure, and reactant concentrations to ensure high purity and yield of Darifenacin N-Oxide .
Darifenacin N-Oxide features a molecular structure characterized by its nitrogen-oxygen bond. The molecular formula is CHNO, indicating it comprises carbon, hydrogen, nitrogen, and oxygen atoms. The presence of the N-oxide functional group alters its chemical properties compared to its parent compound, darifenacin.
Darifenacin N-Oxide participates in several chemical reactions:
Common reagents for these reactions include sodium perborate for oxidation and various nucleophiles for substitution reactions .
Darifenacin N-Oxide acts primarily by selectively antagonizing the M3 muscarinic acetylcholine receptor, which plays a crucial role in bladder muscle contraction. By blocking this receptor, Darifenacin N-Oxide reduces the urgency to urinate. The molecular pathways involved include inhibition of acetylcholine-mediated muscle contractions, making it relevant in treating conditions like overactive bladder .
Darifenacin N-Oxide exhibits specific physical properties such as:
Chemical properties include its reactivity with various oxidizing and reducing agents, which can lead to different derivatives depending on reaction conditions .
Darifenacin N-Oxide has several applications across different fields:
Darifenacin N-Oxide is defined by the molecular formula C₂₈H₃₀N₂O₃, with a calculated molecular weight of 442.55 g/mol [3] [4]. This mass increase of 16 g/mol compared to darifenacin (C₂₈H₃₀N₂O₂, 426.55 g/mol) arises from the addition of a single oxygen atom at the pyrrolidine nitrogen, forming an N-oxide moiety. High-performance liquid chromatography (HPLC) analyses confirm a purity exceeding 95%, with the compound typically supplied as a mixture of diastereomers due to stereochemical changes at the oxidized nitrogen [3] [4]. The compound is stable when stored at -20°C under controlled conditions [4].
Table 1: Key Identifiers of Darifenacin N-Oxide
Property | Value |
---|---|
CAS Number | 1391080-40-2 |
Molecular Formula | C₂₈H₃₀N₂O₃ |
Exact Molecular Weight | 442.55 g/mol |
Purity (HPLC) | >95% |
Storage Conditions | -20°C |
Primary Use | Impurity reference standard |
The systematic IUPAC name for Darifenacin N-Oxide is (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide 1-oxide [3]. This nomenclature specifies:
Structurally, darifenacin N-oxide retains the core pharmacophore of darifenacin—a diphenylacetyl group linked to a benzofuranethyl-substituted pyrrolidine—but features critical modifications:
Table 2: Structural Comparison with Darifenacin
Feature | Darifenacin | Darifenacin N-Oxide |
---|---|---|
Nitrogen State | Tertiary amine (neutral) | N-oxide (dipolar, zwitterionic) |
Molecular Weight | 426.55 g/mol | 442.55 g/mol |
Polarity | Lower (log P ~3.5) | Higher (log P reduced by ~2) |
Hydrogen Bonding | Acceptor only (N:) | Donor-acceptor (N⁺-O⁻) |
Stereogenicity | One chiral center (C3) | One chiral center + one stereogenic N |
The N-oxide group introduces significant polarity due to its zwitterionic character (N⁺-O⁻), enhancing aqueous solubility compared to darifenacin. This modification also alters electronic distribution, potentially affecting binding interactions with biological targets like muscarinic receptors. Among related N-oxides, darifenacin N-oxide exhibits greater steric bulk than derivatives like quinuclidine N-oxides due to its diphenylacetamide substituent [3] [5].
While single-crystal X-ray diffraction (XRD) data for darifenacin N-oxide is not publicly available, reverse-phase ultra-performance liquid chromatography (RP-UPLC) methods have been optimized for its separation from darifenacin and 13 other impurities. Optimal separation employs a C18 column with a pH 6.5 phosphate buffer/acetonitrile gradient, detecting at 210 nm [5]. Key spectroscopic features include:
Computational studies predict darifenacin N-oxide’s stability through quantum mechanical calculations. Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals:
Docking studies using PyRx with the MADD protein death domain show binding energies of -8.2 to -9.5 kcal/mol, mediated by hydrogen bonds between the N-oxide oxygen and Arg/Lys residues. This suggests potential for target engagement distinct from darifenacin’s muscarinic antagonism [2].
Table 3: Computational Descriptors from MD Simulations
Parameter | Value | Significance |
---|---|---|
RMSD (Backbone) | 1.8 Å after 50 ns | Overall structural convergence |
RMSF (Max) | 1.9 Å (benzofuranethyl chain) | Side-chain flexibility |
Rg (Average) | 6.8 ± 0.3 Å | Compactness maintenance |
SASA (Average) | 480 ± 25 Ų | Solvent exposure consistency |
H-Bonds (Water) | 12 ± 2 | Hydration capacity |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1